molecular formula C14H14ClNO2 B1363189 Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS No. 338954-51-1

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Cat. No.: B1363189
CAS No.: 338954-51-1
M. Wt: 263.72 g/mol
InChI Key: AFUFWMAIOJISRR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is a chemical compound with the empirical formula C14H14ClNO2 . It has a molecular weight of 263.72 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-chloro-5,7-dimethyl-3-quinolinecarboxylate . The InChI code is 1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluenesulfonylhydrazide to form 5-methyl-2-(toluene-4-sulfonyl)-1,2-dihydro-5H-pyrazolo[4,3-c]quinoline-3,4-dione and its derivatives (Ukrainets, A. A. Tkach, V. Kravtsova, & A. Turov, 2009).
  • Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is synthesized using microwave-assistance and aluminium metal as a catalyst, yielding a high product yield of 94.2% (Song Bao-an, 2012).

Structural and Spectral Analysis

  • NMR studies on derivatives of ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate provide detailed insights into their chemical shifts and coupling constants (B. Podányi, G. Keresztúri, L. Vasvári‐Debreczy, I. Hermecz, & G. Tóth, 1996).

Biological Activities

Synthetic Applications

  • Novel quinoline derivatives, such as 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, demonstrate significant anti-tubercular and anti-bacterial activities (Yang Li, Qiqi Xu, Zhiyuan Li, W. Gao, & Yu Chen, 2019).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFWMAIOJISRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363159
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338954-51-1
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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